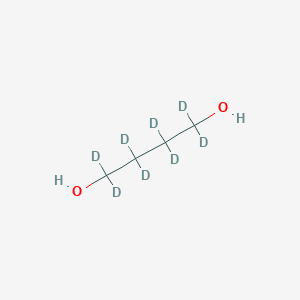

1,4-Butanediol-1,1,2,2,3,3,4,4-d8

説明

1,4-Butanediol-1,1,2,2,3,3,4,4-d8 is a deuterated derivative of butane-1,4-diol, where eight hydrogen atoms are replaced by deuterium. This compound is of interest due to its unique isotopic properties, which can be useful in various scientific research applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Butanediol-1,1,2,2,3,3,4,4-d8 typically involves the deuteration of butane-1,4-diol. This can be achieved through catalytic exchange reactions using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and achieve high yields. The product is then purified through distillation or crystallization techniques to obtain the desired purity.

化学反応の分析

Types of Reactions

1,4-Butanediol-1,1,2,2,3,3,4,4-d8 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form deuterated alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

Oxidation: Deuterated ketones or aldehydes.

Reduction: Deuterated alcohols.

Substitution: Deuterated alkyl halides or other substituted derivatives.

科学的研究の応用

1,4-Butanediol-1,1,2,2,3,3,4,4-d8 has several applications in scientific research:

Chemistry: Used as a deuterated solvent or reagent in NMR spectroscopy to study reaction mechanisms and molecular structures.

Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme kinetics.

Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.

Industry: Applied in the production of specialty chemicals and materials with enhanced properties due to deuterium incorporation.

作用機序

The mechanism of action of 1,4-Butanediol-1,1,2,2,3,3,4,4-d8 involves the interaction of its deuterated hydroxyl groups with various molecular targets. The presence of deuterium can alter the compound’s reactivity and stability, leading to different reaction pathways compared to its non-deuterated counterpart. This can affect enzyme binding, reaction rates, and overall biochemical interactions.

類似化合物との比較

Similar Compounds

1,4-Butanediol: The non-deuterated version of the compound.

1,1,2,2,3,3,4,4-Octafluorobutane-1,4-diol: A fluorinated analog with different chemical properties.

1,1,2,2,3,3,4,4-Octachlorobutane-1,4-diol: A chlorinated analog with distinct reactivity.

Uniqueness

1,4-Butanediol-1,1,2,2,3,3,4,4-d8 is unique due to its deuterium content, which imparts different physical and chemical properties compared to its hydrogenated analogs. This makes it valuable for specific applications where isotopic effects are important, such as in NMR spectroscopy and drug development.

生物活性

1,4-Butanediol-1,1,2,2,3,3,4,4-d8 (C4H10O2) is a deuterated isotopic variant of 1,4-butanediol (BDO), a primary alcohol widely used in industrial applications and as an intermediate in organic synthesis. The biological activity of this compound has garnered interest due to its rapid metabolism into gamma-hydroxybutyric acid (GHB), a substance known for its psychoactive effects. This article explores the biological activity of this compound through case studies and research findings.

- Molecular Formula : C4H10O2

- Molecular Weight : 94.15 g/mol

- Isotopic Purity : 98 atom % D

- Physical State : Colorless viscous liquid

- Boiling Point : 230 °C

- Melting Point : 16 °C

Metabolism and Pharmacokinetics

The metabolism of this compound is characterized by its conversion to GHB through the action of alcohol dehydrogenase and aldehyde dehydrogenase enzymes. This conversion occurs rapidly in both animal models and humans:

- Study Findings :

- In a study involving F344 rats administered with radiolabeled 1,4-butanediol, approximately 50% of the dose was eliminated as carbon dioxide within two hours post-administration .

- The average maximum plasma concentration of GHB after administering 25 mg/kg of 1,4-butanediol was found to be approximately 45.6 mg/L in human subjects .

Neuropharmacological Effects

The neuropharmacological effects of 1,4-butanediol are primarily attributed to its metabolite GHB:

- Psychoactive Effects : Similar to GHB, it exhibits central nervous system (CNS) depressant properties leading to sedation and potential euphoria.

- Toxicity Profile :

Case Studies

Several case studies have highlighted the effects and risks associated with the use of 1,4-butanediol:

- A review indicated that while not classified as a carcinogen based on long-term studies in rodents , the compound poses significant risks due to its rapid conversion to GHB.

- Reports have documented cases of addiction and withdrawal symptoms linked to recreational use of BDO as a substitute for GHB .

Comparative Analysis with Other Compounds

| Compound | Metabolism | Psychoactive Effects | Acute Toxicity (LD50) |

|---|---|---|---|

| 1,4-Butanediol | Converts to GHB | Yes | ~1525-2060 mg/kg |

| Gamma-Hydroxybutyric Acid (GHB) | Naturally occurring | Yes | ~500 mg/kg |

| Gamma-Butyrolactone (GBL) | Converts to GHB | Yes | ~1000 mg/kg |

特性

IUPAC Name |

1,1,2,2,3,3,4,4-octadeuteriobutane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c5-3-1-2-4-6/h5-6H,1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERYXYBDKMZEQL-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])O)C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583480 | |

| Record name | (~2~H_8_)Butane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74829-49-5 | |

| Record name | (~2~H_8_)Butane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 74829-49-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。